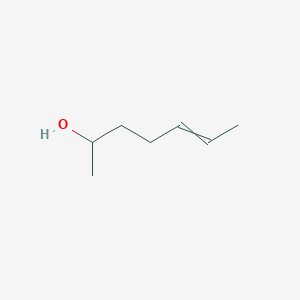
hept-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-5-en-2-ol is an organic compound with the molecular formula C7H14O It is a seven-carbon alcohol with a double bond between the fifth and sixth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-5-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. In this method, hept-5-en-2-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Another method involves the reduction of hept-5-en-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl group of hept-5-en-2-one to a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial reactors and continuous flow systems are often employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Hept-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hept-5-en-2-amine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: this compound can undergo substitution reactions with halogenating agents, such as thionyl chloride (SOCl2), to form hept-5-en-2-chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-5-en-2-one
Reduction: Hept-5-en-2-amine
Substitution: Hept-5-en-2-chloride
Wissenschaftliche Forschungsanwendungen
Hept-5-en-2-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological systems to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable component in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of hept-5-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Hept-5-en-2-ol can be compared with other similar compounds, such as hept-5-en-2-one and hept-5-en-2-amine. While all three compounds share a similar carbon backbone, their functional groups differ, leading to distinct chemical and physical properties.
Hept-5-en-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles and reducing agents.
Hept-5-en-2-amine: Contains an amino group, which imparts basicity and allows for the formation of amides and other nitrogen-containing derivatives.
The uniqueness of this compound lies in its hydroxyl group, which enables it to participate in hydrogen bonding and various chemical transformations that are not possible with its ketone and amine counterparts.
List of Similar Compounds
- Hept-5-en-2-one
- Hept-5-en-2-amine
- 2-Hepten-1-ol
- 6-Methylthis compound
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
hept-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
IFSYJVQRVQMRKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
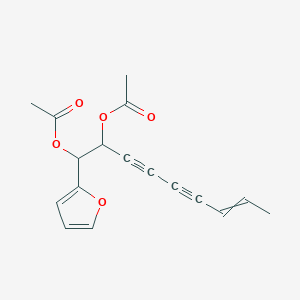
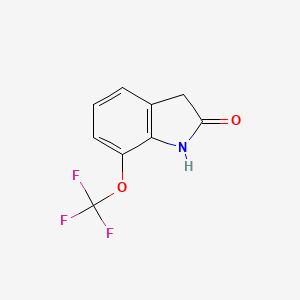
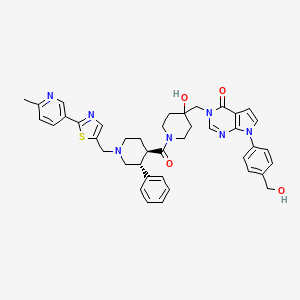
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
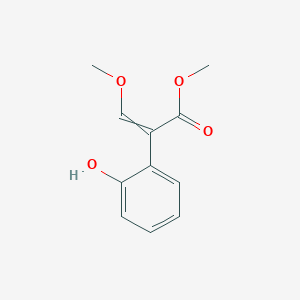
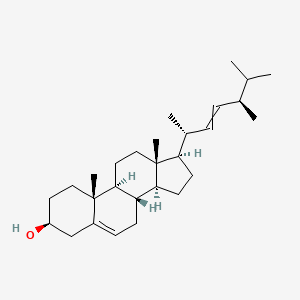

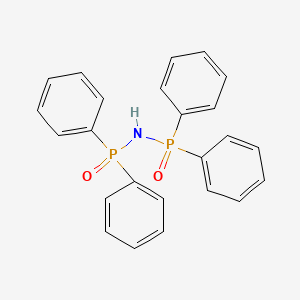
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
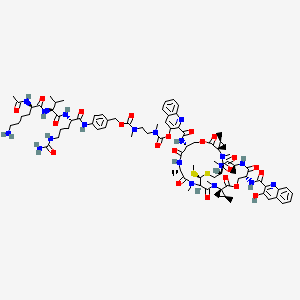

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
